molecular formula C24H24N2O3S B2693648 4-(2,5-dimethylbenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 893789-33-8

4-(2,5-dimethylbenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2693648
CAS RN: 893789-33-8
M. Wt: 420.53
InChI Key: JMEVHVAUFHHORJ-UHFFFAOYSA-N
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Description

4-(2,5-dimethylbenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex heterocyclic compounds like 1,2,5,7-benzothiatriazonine derivatives demonstrates the chemical versatility and reactivity of benzothiadiazin dioxides in producing novel heterocyclic structures. For example, the reaction between 3-dimethylamino-2,2-dimethyl-2H-azirine and 4-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-on-1,1-dioxide under specific conditions can yield nine-membered heterocyclic products with confirmed structures via X-ray crystallographic analysis. This highlights the compound's utility in generating new chemical entities with potentially unique physical, chemical, or biological properties (Schläpfer-Dähler et al., 1984).

Potential Applications in Organic Chemistry and Materials Science

The research into selenoxides as catalysts for bromination of organic substrates using sodium bromide and hydrogen peroxide showcases the potential application of benzothiadiazin derivatives in organic synthesis. The study indicates the efficiency of certain selenoxides in catalyzing bromination reactions, suggesting that modifications of the benzothiadiazin backbone could lead to new catalysts with enhanced or specific reactivities for organic synthesis (Goodman & Detty, 2004).

Antimicrobial and Antioxidant Activities

The synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and their screening for antioxidant activities reveal the biomedical potential of these compounds. Some of the synthesized compounds displayed moderate to significant radical scavenging activity, suggesting their potential use in designing more potent biologically active compounds for therapeutic applications (Ahmad et al., 2012).

properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-16-9-10-18(3)20(13-16)15-25-22-7-5-6-8-23(22)30(28,29)26(24(25)27)21-12-11-17(2)19(4)14-21/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEVHVAUFHHORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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